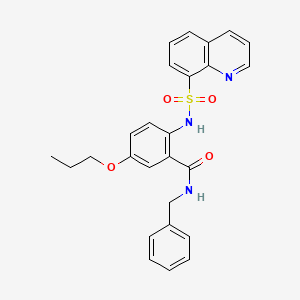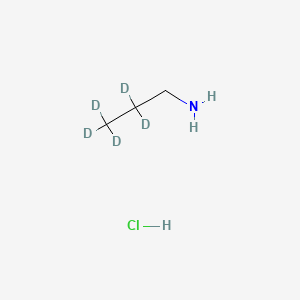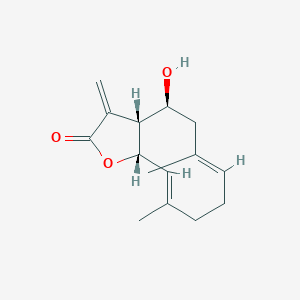
Denv-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denv-IN-10 is a potent tetravalent dengue inhibitor, with effective concentrations (EC50) of 1.36, 0.87, 0.94, and 0.95 micromolar against dengue virus serotypes 1-4, respectively . This compound has garnered significant attention due to its potential in combating dengue virus infections, which pose a serious global health threat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Denv-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve:
Formation of core structures: Utilizing various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Functional group modifications: Introducing specific functional groups through reactions like halogenation, alkylation, and acylation.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring consistency and purity through rigorous quality control measures. This may include:
Batch processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: Utilizing continuous flow reactors to enhance efficiency and scalability.
Automation and monitoring: Implementing automated systems for real-time monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Denv-IN-10 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution reagents: Halides, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with altered functional groups.
Scientific Research Applications
Denv-IN-10 has a wide range of scientific research applications, including:
Chemistry: Studying its chemical properties, reactivity, and potential as a building block for synthesizing other compounds.
Biology: Investigating its effects on biological systems, including its antiviral activity against dengue virus.
Medicine: Exploring its potential as a therapeutic agent for treating dengue infections and other related diseases.
Industry: Utilizing its properties in the development of diagnostic tools, vaccines, and other medical applications.
Mechanism of Action
Denv-IN-10 exerts its effects by targeting the dengue virus non-structural protein 5 (NS5) polymerase . This protein is essential for viral RNA replication, and this compound inhibits its activity through an allosteric mechanism. The compound binds to a specific pocket near the active site of the polymerase, hindering its conformational changes and preventing the initiation and elongation of viral RNA synthesis .
Comparison with Similar Compounds
Denv-IN-10 can be compared with other dengue virus inhibitors such as JNJ-A07 and NITD-688 . These compounds also target different stages of the viral replication cycle:
Uniqueness of this compound
This compound’s uniqueness lies in its potent inhibition of the NS5 polymerase across all four dengue virus serotypes, making it a valuable candidate for broad-spectrum antiviral therapy .
Similar Compounds
- JNJ-A07
- NITD-688
- Other NS5 polymerase inhibitors
This compound’s broad-spectrum activity and unique mechanism of action make it a promising candidate for further research and development in the fight against dengue virus infections.
Properties
Molecular Formula |
C26H25N3O4S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-benzyl-5-propoxy-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C26H25N3O4S/c1-2-16-33-21-13-14-23(22(17-21)26(30)28-18-19-8-4-3-5-9-19)29-34(31,32)24-12-6-10-20-11-7-15-27-25(20)24/h3-15,17,29H,2,16,18H2,1H3,(H,28,30) |
InChI Key |
IKDDQCPVXSEOIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)





![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
